REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:4]=1[C:5](O)=[O:6].COC1C(Cl)=CC(Br)=C(Cl)C=1CO>>[CH3:1][O:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:4]=1[CH2:5][OH:6]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC1=C(C(=O)O)C(=CC=C1Cl)Cl
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Name
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2-methoxy-5-bromo-3,6-dichlorobenzyl alcohol
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC1=C(CO)C(=C(C=C1Cl)Br)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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COC1=C(CO)C(=CC=C1Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |